3-Aminobenzoic acid;sulfuric acid
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Overview
Description
It is a white solid that is slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The nitration process typically involves the following steps:
Nitration: Benzoic acid is treated with a nitrating mixture (nitric acid and sulfuric acid) to form 3-nitrobenzoic acid.
Reduction: The 3-nitrobenzoic acid is then reduced to 3-aminobenzoic acid using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of 3-aminobenzoic acid often involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: Can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Esterification: Typically involves alcohols and concentrated sulfuric acid as a catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Reduction: Iron and hydrochloric acid are commonly used for the reduction of nitro groups to amino groups.
Major Products
Esterification: Forms esters such as ethyl 3-aminobenzoate.
Substitution: Produces various substituted benzoic acids.
Reduction: Yields 3-aminobenzoic acid from 3-nitrobenzoic acid.
Scientific Research Applications
3-Aminobenzoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studied for their interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes such as acetylcholine esterase and cyclooxygenase, leading to its therapeutic effects . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
3-Aminobenzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid:
Anthranilic acid: Another aminobenzoic acid derivative with applications in the synthesis of dyes and pharmaceuticals.
Aminomethylbenzoic acid: Used in various industrial applications and has different reactivity compared to 3-aminobenzoic acid.
Conclusion
3-Aminobenzoic acid, when combined with sulfuric acid, exhibits a wide range of chemical reactivity and has significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
646516-67-8 |
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Molecular Formula |
C7H9NO6S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
3-aminobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H7NO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H2,1,2,3,4) |
InChI Key |
OWRWUYRJDYOLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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